Lipophilicity Differential vs. Positional Isomer: A Quantitative Comparison of Calculated Log P Values
This evidence quantifies the difference in lipophilicity between (5-Iodo-2-(trifluoromethyl)phenyl)methanol and its positional isomer, (2-Iodo-5-(trifluoromethyl)phenyl)methanol. While both compounds share the same molecular formula and weight, their structural arrangement significantly alters their predicted partition coefficients. The target compound has a consensus Log P of 2.6 , whereas its isomer has a consensus Log P of 3.1 . This difference is critical for predicting passive membrane permeability and overall drug-likeness.
| Evidence Dimension | Lipophilicity (Log P, predicted) |
|---|---|
| Target Compound Data | Consensus Log P = 2.6 (XLogP3) |
| Comparator Or Baseline | (2-Iodo-5-(trifluoromethyl)phenyl)methanol: Consensus Log P = 3.1 |
| Quantified Difference | ΔLog P = 0.5 |
| Conditions | Computational prediction; XLogP3 algorithm for target , average of five predictive methods for comparator . |
Why This Matters
A ΔLog P of 0.5 represents a substantial change in lipophilicity, which can translate to a 3- to 5-fold difference in membrane permeability, directly impacting compound selection in lead optimization campaigns.
